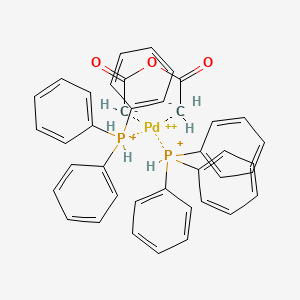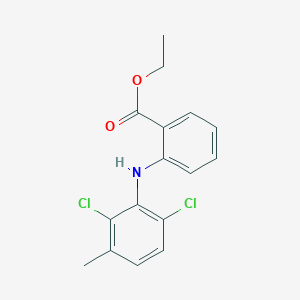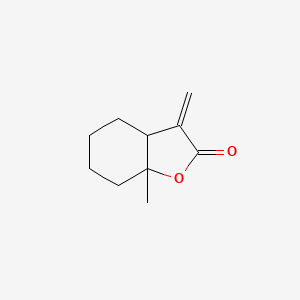
Zirconium tetra(dimethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium tetra(dimethylhexanoate) is a chemical compound with the molecular formula C32H60O8Zr. It is a zirconium-based organometallic compound, where zirconium is coordinated with four dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other zirconium-containing compounds.
Métodos De Preparación
The synthesis of zirconium tetra(dimethylhexanoate) typically involves the reaction of zirconium tetrachloride with dimethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
[ \text{ZrCl}_4 + 4 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Zr(C}8\text{H}{16}\text{O}_2)_4 + 4 \text{HCl} ]
In industrial settings, the production of zirconium tetra(dimethylhexanoate) may involve more sophisticated techniques such as sol-gel processes, hydrothermal synthesis, or the use of surfactants to control the morphology and surface area of the final product .
Análisis De Reacciones Químicas
Zirconium tetra(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2), a material with significant industrial applications.
Reduction: Reduction reactions can convert zirconium tetra(dimethylhexanoate) to lower oxidation states of zirconium.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands, such as alkoxides or halides, to form different zirconium complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various organic ligands for substitution reactions .
Aplicaciones Científicas De Investigación
Zirconium tetra(dimethylhexanoate) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of zirconium tetra(dimethylhexanoate) depends on its application. In catalysis, the zirconium center acts as a Lewis acid, facilitating various chemical transformations. In biological systems, zirconium compounds can interact with biomolecules, potentially disrupting cellular processes or serving as carriers for therapeutic agents .
Comparación Con Compuestos Similares
Zirconium tetra(dimethylhexanoate) can be compared with other zirconium-based compounds such as:
Zirconium tetra-n-butoxide: Used as a precursor in the sol-gel synthesis of zirconia.
Zirconium tetrachloride: A common starting material for the synthesis of various zirconium compounds.
Zirconium tetra-n-propanolate: Used in the production of polyurethane adhesives.
Zirconium tetra(dimethylhexanoate) is unique due to its specific ligand environment, which can influence its reactivity and applications in different fields .
Propiedades
Número CAS |
94086-48-3 |
|---|---|
Fórmula molecular |
C32H60O8Zr |
Peso molecular |
664.0 g/mol |
Nombre IUPAC |
2,2-dimethylhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |
Clave InChI |
NZLIUBMNCNJISK-UHFFFAOYSA-J |
SMILES canónico |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)





